
alpha-Naphthyl-d7 Glycidyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Naphthyl-d7 Glycidyl Ether: is a stable isotope-labeled compound with the molecular formula C13D7H5O2 and a molecular weight of 207.276 . This compound is a derivative of glycidyl ether, where the hydrogen atoms on the naphthyl ring are replaced with deuterium atoms. It is primarily used in scientific research for various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including alpha-Naphthyl-d7 Glycidyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Chemical Reactions Analysis
Types of Reactions: alpha-Naphthyl-d7 Glycidyl Ether can undergo various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under specific conditions, they can be oxidized to form peroxides.
Reduction: Ethers are typically inert to reduction reactions.
Common Reagents and Conditions:
Acidic Cleavage: Aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers into alcohol and alkyl halide products.
Williamson Ether Synthesis: Sodium hydride (NaH) is used to generate the alkoxide ion, which then reacts with an alkyl halide.
Major Products Formed:
Acidic Cleavage: The major products are alcohols and alkyl halides.
Williamson Ether Synthesis: The major product is the ether itself.
Scientific Research Applications
alpha-Naphthyl-d7 Glycidyl Ether is used in various scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: It can be used in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: It may be used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-Naphthyl-d7 Glycidyl Ether involves its ability to undergo nucleophilic substitution reactions. The ether oxygen can be protonated under acidic conditions, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms . The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
alpha-Naphthyl Glycidyl Ether: Similar in structure but without the deuterium labeling.
Other Glycidyl Ethers: Compounds like glycidyl phenyl ether and glycidyl methyl ether share similar chemical properties but differ in their substituents.
Uniqueness: alpha-Naphthyl-d7 Glycidyl Ether is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
207.28 g/mol |
IUPAC Name |
2-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
QYYCPWLLBSSFBW-GSNKEKJESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC3CO3)[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)




![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)





